Superior Kinase Selectivity: AZ505 vs. LLY-507 and BAY-598
AZ505 demonstrates the broadest methyltransferase selectivity window among SMYD2 chemical probes. It exhibits no activity against SMYD3, DOT1L, EZH2, GLP, G9a, and SET7/9 at concentrations up to 83.3 µM, corresponding to >700-fold selectivity over SMYD2 IC50 [1]. In contrast, BAY-598 shows only >100-fold selectivity over a panel of 32 methyltransferases [2], while LLY-507 shows 100-fold selectivity over 24 methyltransferases [3]. A-893, despite being more potent, displays <50% inhibition of 31 other methyltransferases at 1 µM, indicating a narrower selectivity window [4].
| Evidence Dimension | Selectivity window (fold-selectivity over panel of methyltransferases) |
|---|---|
| Target Compound Data | >700-fold (IC50 >83.3 µM vs. SMYD2 IC50 0.12 µM) |
| Comparator Or Baseline | BAY-598: >100-fold; LLY-507: >100-fold; A-893: <50% inhibition at 1 µM |
| Quantified Difference | AZ505 provides a ~7× wider selectivity window than BAY-598 or LLY-507, and superior selectivity to A-893. |
| Conditions | In vitro biochemical assays against recombinant methyltransferases. |
Why This Matters
For researchers requiring unambiguous target engagement without confounding off-target methyltransferase activity, AZ505 offers the largest safety margin.
- [1] Ferguson, A.D., et al. Structural basis of substrate methylation and inhibition of SMYD2. Structure, 2011, 19(9), 1262-1273. View Source
- [2] Eggert, E., et al. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2. J. Med. Chem., 2016, 59(10), 4578-4600. View Source
- [3] Nguyen, H., et al. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2. J. Biol. Chem., 2015, 290(22), 13641-13653. View Source
- [4] Sweis, R.F., et al. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2. ACS Med. Chem. Lett., 2015, 6(6), 695-700. View Source
